

A Comparative Guide to the Characterization of 2,5-Dimethylthiophene-3-carbaldehyde Derivatives

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Compound of Interest

Compound Name: 2,5-Dimethylthiophene-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of **2,5-dimethylthiophene-3-carbaldehyde** derivatives. While direct comprehensive studies on a wide range of these specific derivatives are limited in currently available literature, this document compiles and compares data from closely related thiophene-based compounds, particularly Schiff base derivatives, to provide a predictive framework for their characterization and potential applications. The guide includes summaries of spectroscopic data, biological activities, and detailed experimental protocols to assist researchers in this field.

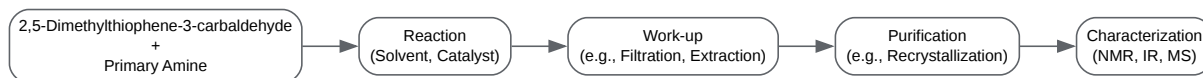
Synthesis and Spectroscopic Characterization

The synthesis of derivatives from **2,5-dimethylthiophene-3-carbaldehyde** typically involves the condensation of the aldehyde with various primary amines to form Schiff bases (imines). This reaction is a common and efficient method for creating a diverse library of derivatives.

The structural characterization of these derivatives relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

General Synthesis Workflow

The synthesis of Schiff base derivatives of **2,5-dimethylthiophene-3-carbaldehyde** can be represented by the following general workflow.



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Caption: General workflow for the synthesis of Schiff base derivatives.

Comparative Spectroscopic Data of Related Thiophene Schiff Bases

While specific data for a series of **2,5-dimethylthiophene-3-carbaldehyde** Schiff bases is not readily available in a comparative table, the following table summarizes typical spectroscopic data for Schiff bases derived from other thiophene aldehydes. This data provides a reference for the expected spectral characteristics.

Schiff Base			
Derivative (from Thiophene-2-carbaldehyde)	¹ H NMR (δ, ppm)	IR (ν, cm ⁻¹)	Mass Spec (m/z)
(E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine[1]	8.38 (s, 1H, N=CH), 7.38 (td, 1H, Ar-H), 7.29 (dd, 1H, Ar-H), 7.06 (m, 1H, Ar-H), 3.68 (m, 2H, =N-CH ₂), 2.76 (m, 2H, N-CH ₂), 2.59 (q, 4H, CH ₂ -CH ₃), 1.04 (t, 6H, CH ₃)	1634 (C=N)	-
Schiff base from thiophene-2-carboxaldehyde and pyrazinamide[2]	-	-	Yield: 68%, MP: 178-180°C

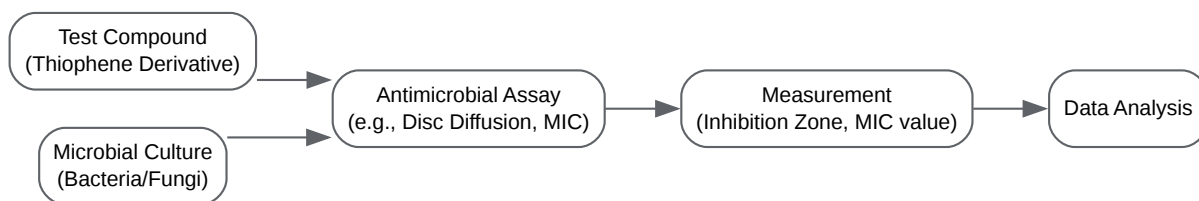
Biological Activity: A Comparative Perspective

Thiophene derivatives, particularly Schiff bases, are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties. The following sections provide a comparative summary of these activities based on studies of related thiophene compounds.

Antimicrobial Activity

Schiff bases derived from thiophene aldehydes have demonstrated notable activity against various bacterial and fungal strains. The biological activity is often enhanced upon chelation with metal ions.

The general workflow for evaluating antimicrobial activity is depicted below.



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Caption: Workflow for antimicrobial activity testing.

Table 1: Comparative Antimicrobial Activity of Thiophene-Derived Schiff Bases and their Metal Complexes

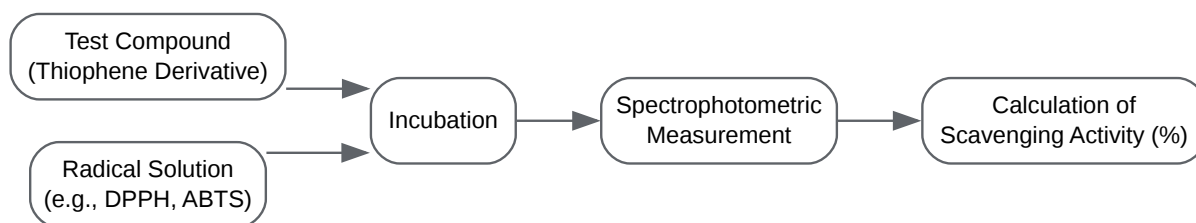
Compound	Organism	Inhibition Zone (mm) or MIC (µg/mL)	Reference
Thiophene-derived Schiff base ligand (DE)	E. coli, S. aureus, P. aeruginosa	-	[3]
[Cu(DE)Cl ₂]	E. coli, S. aureus, P. aeruginosa	Higher activity than ligand	[3]
[Zn(DE)Cl ₂]	E. coli, S. aureus, P. aeruginosa	Higher activity than ligand	[3]
[Cd(DE)Br ₂]	E. coli, S. aureus, P. aeruginosa	Most promising activity	[3]
Hydroxythiophene compound 4a	S. aureus, B. subtilis, E. coli, P. aeruginosa	Inhibition zones 15–21 mm	
Thiophene-2-carboxamide 7b	S. aureus, B. subtilis, E. coli, P. aeruginosa	High activity index compared to ampicillin	

Note: DE = (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine. MIC = Minimum Inhibitory Concentration.

Antioxidant Activity

Several thiophene derivatives have been investigated for their antioxidant properties, which are crucial for combating oxidative stress-related diseases. The antioxidant capacity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The workflow for assessing antioxidant activity is outlined below.



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Caption: Workflow for in vitro antioxidant activity assays.

Table 2: Comparative Antioxidant Activity of Thiophene Derivatives

Compound	Assay	Antioxidant Activity (% inhibition or IC50)	Reference
Hydroxythiophene compound 4a	DPPH	85.9%	
Amino thiophene-2- carboxamide 7a	ABTS	62.0%	
Thiophene and its aminocarbonitrile derivative (ATS)	DPPH	High antiradical capacity	[4]
Pd(II) complex of a Schiff base from methyl 2-amino-4- ethyl-5- methylthiophene-3- carboxylate	ABTS	IC50: 1.25 µg/mL	[5]

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of thiophene derivatives, as well as for the evaluation of their biological activities, based on established protocols from the literature.

Synthesis of Schiff Base Derivatives

General Procedure:

- Dissolve **2,5-dimethylthiophene-3-carbaldehyde** (1 equivalent) in a suitable solvent such as ethanol or methanol.
- Add a solution of the respective primary amine (1 equivalent) to the aldehyde solution.
- Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

- Reflux the mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

Spectroscopic Characterization

- **¹H and ¹³C NMR Spectroscopy:** Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Infrared (IR) Spectroscopy:** IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets for solid samples, in the range of 4000-400 cm⁻¹.
- **Mass Spectrometry (MS):** Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) to determine the molecular weight of the synthesized compounds.

Antimicrobial Susceptibility Testing

Disc Diffusion Method:

- Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism.
- Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
- Place the discs on the surface of the inoculated agar plates.
- Use a standard antibiotic as a positive control and a disc with the solvent only as a negative control.

- Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
- Measure the diameter of the zone of inhibition in millimeters.[6]

Minimum Inhibitory Concentration (MIC) Determination:

- Perform serial dilutions of the test compounds in a liquid growth medium in microtiter plates.
- Add a standardized inoculum of the microorganism to each well.
- Incubate the plates under appropriate conditions.
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

- Prepare a stock solution of DPPH in methanol.
- Add different concentrations of the test compound to the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.
- Use a standard antioxidant like ascorbic acid as a positive control.
- Calculate the percentage of scavenging activity using the formula: $\text{Scavenging (\%)} = \frac{[A_{\text{control}} - A_{\text{sample}}]}{A_{\text{control}}} \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

ABTS Radical Scavenging Assay:

- Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

- Dilute the ABTS•+ solution with ethanol to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
- Add different concentrations of the test compound to the diluted ABTS•+ solution.
- Measure the absorbance after a specific incubation time (e.g., 6 minutes).
- Calculate the percentage of inhibition similarly to the DPPH assay.[8]

Conclusion

This guide provides a comparative framework for the characterization of **2,5-dimethylthiophene-3-carbaldehyde** derivatives. By drawing parallels with structurally related thiophene compounds, it is anticipated that these derivatives, particularly their Schiff bases, will exhibit interesting spectroscopic properties and possess significant antimicrobial and antioxidant activities. The provided experimental protocols offer a solid foundation for the synthesis and evaluation of these promising compounds, which hold potential for applications in drug development and materials science. Further research focusing on the synthesis and systematic evaluation of a library of **2,5-dimethylthiophene-3-carbaldehyde** derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

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